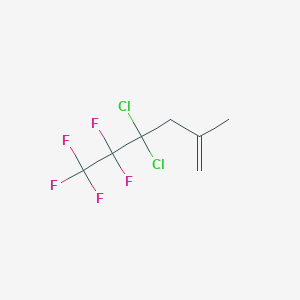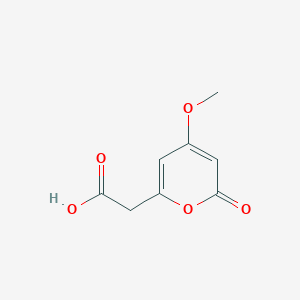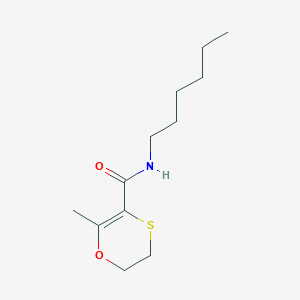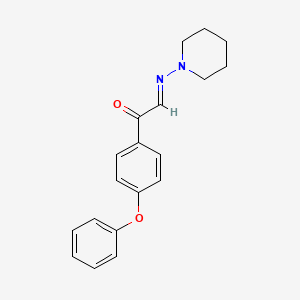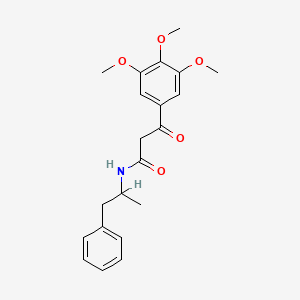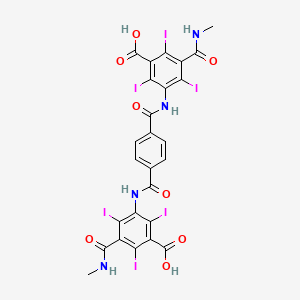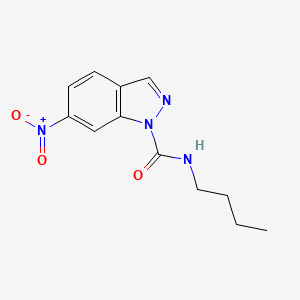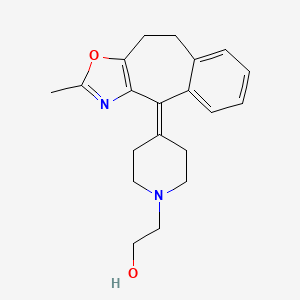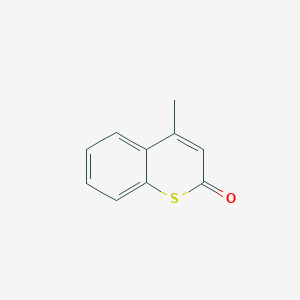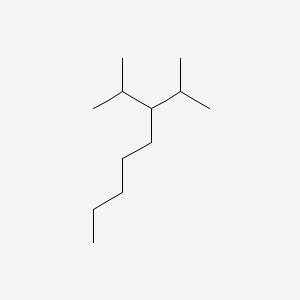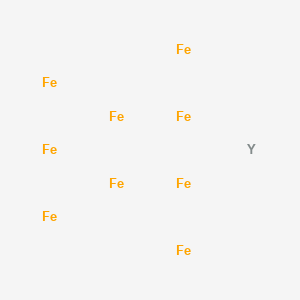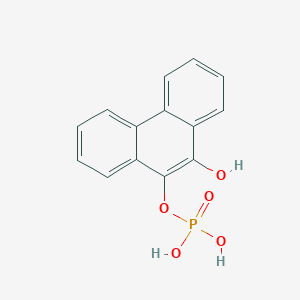
10-Hydroxyphenanthren-9-yl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxyphenanthren-9-yl dihydrogen phosphate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phenanthrene moiety substituted with a hydroxy group at the 10th position and a dihydrogen phosphate group at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxyphenanthren-9-yl dihydrogen phosphate typically involves the phosphorylation of 10-hydroxyphenanthrene. One common method is the reaction of 10-hydroxyphenanthrene with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired phosphate ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the phosphate ester to the corresponding alcohol.
Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenanthrene derivatives.
Scientific Research Applications
10-Hydroxyphenanthren-9-yl dihydrogen phosphate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein phosphorylation.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 10-Hydroxyphenanthren-9-yl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The phosphate group can mimic the natural phosphate groups in biological systems, allowing the compound to act as an inhibitor or modulator of enzymatic activity. The phenanthrene moiety provides structural stability and enhances binding affinity to the target molecules.
Comparison with Similar Compounds
Phenanthrene: The parent compound without the hydroxy and phosphate groups.
10-Hydroxyphenanthrene: Lacks the phosphate group.
Phenanthren-9-yl dihydrogen phosphate: Lacks the hydroxy group.
Uniqueness: 10-Hydroxyphenanthren-9-yl dihydrogen phosphate is unique due to the presence of both the hydroxy and phosphate groups, which confer distinct chemical and biological properties
Properties
CAS No. |
22922-34-5 |
|---|---|
Molecular Formula |
C14H11O5P |
Molecular Weight |
290.21 g/mol |
IUPAC Name |
(10-hydroxyphenanthren-9-yl) dihydrogen phosphate |
InChI |
InChI=1S/C14H11O5P/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)19-20(16,17)18/h1-8,15H,(H2,16,17,18) |
InChI Key |
FBPTUSDSHLVZBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene](/img/structure/B14708374.png)
